molecular formula C19H14BrN5OS B2689141 N-(4-bromophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 573947-92-9

N-(4-bromophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2689141
CAS No.: 573947-92-9
M. Wt: 440.32
InChI Key: KFISEOFJVFEQLB-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a 4-bromophenyl group via a thioacetamide bridge.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN5OS/c20-13-6-8-14(9-7-13)24-17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFISEOFJVFEQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves the reaction of 4-bromophenylamine with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol. The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-bromophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the synthesis of pyrazole derivatives that displayed potent cytotoxicity against mammary carcinoma cells, suggesting a potential application in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Pyrazole derivatives have demonstrated effectiveness against antibiotic-resistant bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). One study reported the synthesis of ultra-short antimicrobial peptidomimetics derived from pyrazole amino acids, which exhibited enhanced activity against resistant strains compared to traditional antibiotics .

Anti-inflammatory Effects

This compound may exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. Research has shown that certain pyrazolo compounds can inhibit the production of nitric oxide and TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages, indicating their potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have suggested that modifications at specific positions on the pyrazole ring can significantly influence biological activity. For example, substituents on the phenyl rings can enhance binding affinity to target enzymes or receptors involved in cancer proliferation or microbial resistance .

Case Studies

Study Findings Significance
Study on cytotoxicity against mammary carcinomaSignificant inhibition of cell growthPotential for cancer treatment development
Research on antimicrobial activityEffective against MRSA and other resistant strainsAddresses urgent need for new antibiotics
Investigation into anti-inflammatory propertiesReduced levels of pro-inflammatory cytokinesImplications for treating inflammatory diseases

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with kinase enzymes. The pyrazolo[3,4-d]pyrimidine scaffold mimics the adenine ring of ATP, allowing the compound to bind to the ATP-binding site of kinases. This binding inhibits the kinase activity, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural analogs with modified heterocyclic cores

Compound Name Core Structure Substituents Key Findings Reference
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Triazinoindole 4-Bromophenyl, methyl-triazinoindole 95% purity; potential kinase inhibition inferred from triazinoindole analogs
N-(4-Bromophenyl)-2-((8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (27) Brominated triazinoindole 4-Bromophenyl, 8-bromo-triazinoindole Enhanced halogenation may improve lipophilicity and target binding
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide Pyrazolo[3,4-d]pyrimidine 4-Acetamidophenyl Similar core; acetamide group may enhance solubility and metabolic stability
N-(4-Fluorobenzyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide Pyrazolo[3,4-d]pyrimidine 4-Fluorobenzyl Fluorine substitution improves blood-brain barrier penetration

Key Observations :

  • Halogenation (bromine, fluorine) in analogs enhances binding affinity and pharmacokinetics .
  • Substitution at the phenyl group (e.g., acetamide vs. benzyl) modulates solubility and target specificity .

Linker and Side-Chain Variations

Table 2: Analogs with modified linkers or side chains

Compound Name Linker/Side Chain Biological Activity Reference
2-(4-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide (XVI) Piperazine-thiadiazole Improved binding to kinase targets; IC₅₀ values < 1 µM in preliminary assays
N-(4-Methoxyphenyl)-2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide (XIIe) Piperazine-methoxyphenyl 65% yield; moderate cytotoxicity (LD₅₀ > 100 µM)

Key Observations :

  • Piperazine linkers improve conformational flexibility, enhancing interaction with protein residues .
  • Methoxy groups reduce toxicity compared to brominated analogs .

Functional Comparison with Non-Congeners

Pyridazinone Derivatives as Receptor Agonists

Table 3: Functional analogs targeting FPR receptors

Compound Name Structure Receptor Specificity Activity Reference
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazin-3(2H)-one FPR1/FPR2 agonist Activates calcium mobilization and chemotaxis in neutrophils
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazin-3(2H)-one FPR2-specific agonist Potent chemotactic activity (EC₅₀ = 10 nM)

Key Observations :

  • Pyridazinone-based analogs exhibit higher receptor specificity than pyrazolo-pyrimidine derivatives .
  • The 4-bromophenyl group is conserved across analogs for optimal receptor binding .

Anticonvulsant Analogs

Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) :

  • Prevents seizures in 100% of animal models at 50 mg/kg .
  • Lower neurotoxicity compared to valproate, attributed to the dimethoxyphenyl group .

Comparison :

  • The target compound lacks methoxy groups, which may reduce anticonvulsant efficacy but improve metabolic stability .

Research Findings and Limitations

  • Binding Affinity : Compound XVI (piperazine-thiadiazole analog) shows superior kinase inhibition compared to the target compound, likely due to dual heterocyclic motifs .
  • Toxicity : Brominated derivatives (e.g., compound 27) exhibit higher cytotoxicity (LD₅₀ ~ 50 µM) than fluorinated or methoxylated analogs .
  • Gaps : Direct in vivo data for the target compound are absent; most inferences derive from structural and functional analogs.

Biological Activity

N-(4-bromophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4-bromophenylamine with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol , utilizing a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under controlled conditions to optimize yield and purity.

The biological activity of this compound primarily involves its interaction with kinase enzymes . The pyrazolo[3,4-d]pyrimidine scaffold mimics the adenine ring of ATP, allowing the compound to bind to the ATP-binding site of various kinases. This binding inhibits kinase activity, disrupting phosphorylation processes critical for cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It selectively inhibits cyclin-dependent kinase 2 (CDK2) , a crucial regulator of the cell cycle. By inhibiting CDK2, the compound can induce apoptosis in cancer cells and alter cell cycle progression. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7), showcasing IC50 values indicative of potent activity .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism likely involves inhibition of specific enzymes or receptors related to microbial growth and metabolism .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Screening : A study reported that derivatives similar to this compound exhibited significant anticancer activity against MCF7 cells with IC50 values ranging from 0.5 to 5 µM. Molecular docking studies confirmed favorable binding interactions with CDK2 .
  • Antimicrobial Evaluation : Another research project evaluated the compound's antimicrobial properties using the turbidimetric method against various bacterial strains. The results indicated that it possessed a minimum inhibitory concentration (MIC) as low as 0.22 µg/mL against certain pathogens, demonstrating its potential as an effective antimicrobial agent .

Summary of Biological Activities

Activity TypeMechanism of ActionEfficacy Indicators
AnticancerInhibition of CDK2; induces apoptosisIC50 values: 0.5 - 5 µM
AntimicrobialInhibition of microbial enzyme activitiesMIC: 0.22 µg/mL

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-bromophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-thiol with α-chloroacetamide derivatives in DMF using sodium bicarbonate and potassium iodide as catalysts at room temperature for 36 hours yields the target compound. Adjusting stoichiometry (1:1 molar ratio) and employing recrystallization from ethanol improves purity and yield (~65–75%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.0–8.6 ppm), pyrimidine CH (δ ~8.6 ppm), and thioacetamide NH (δ ~9.8 ppm, D2O exchangeable) .
  • HRMS (ESI) : Validate molecular weight (e.g., C23H22ClN7O, [M+H]+ calculated: 464.1614, observed: 464.1609) .
  • FT-IR : Confirm thioether (C-S, ~650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) functionalities .

Q. What physicochemical properties influence its solubility and bioavailability?

  • Methodological Answer : Key properties include:

  • LogP (2.6) : Indicates moderate lipophilicity, suggesting solubility in DMSO for in vitro assays .
  • Topological Polar Surface Area (87.5 Ų) : Predicts limited blood-brain barrier penetration .
  • Hydrogen bond donors/acceptors (1/5) : Guides formulation strategies for enhancing aqueous solubility .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate conformational stability and target binding mechanisms?

  • Methodological Answer :

  • Perform 50 ns MD simulations to analyze Root Mean Square Fluctuation (RMSF) of protein residues upon binding. For example, pyrazolo[3,4-d]pyrimidine derivatives show stable binding with EGFR-TK, particularly in regions with RMSF < 2.0 Å .
  • Radius of Gyration (Rg) plots assess compactness; lower Rg values (~1.5 nm) correlate with stable ligand-protein complexes .

Q. How can researchers address contradictions in biological activity data across similar derivatives?

  • Methodological Answer :

  • Comparative SAR Analysis : Modify the thioacetamide linker or aryl substituents (e.g., 4-bromophenyl vs. 4-methoxyphenyl) and test against cancer cell lines (e.g., MCF-7, A-549). Derivatives with electron-withdrawing groups (e.g., Br) show enhanced EGFR-TK inhibition (IC50 < 10 µM) compared to electron-donating groups (e.g., OCH3) .
  • Dose-Response Assays : Use nonlinear regression to calculate EC50 values, minimizing variability from assay conditions .

Q. What strategies improve target selectivity while minimizing off-target effects?

  • Methodological Answer :

  • Isosteric Replacement : Substitute the pyrimidine core with triazolo or oxadiazole moieties to alter binding pocket interactions .
  • Proteomic Profiling : Perform kinase panel screens (e.g., Eurofins KinaseProfiler) to identify off-target kinase inhibition (e.g., VEGFR2, FGFR1) and refine substituents .

Data Contradiction Analysis

Q. Why do similar pyrazolo[3,4-d]pyrimidine derivatives exhibit divergent anticancer activities despite structural homology?

  • Methodological Answer :

  • Crystallographic Studies : Resolve binding modes using X-ray structures (e.g., PDB ID 4WKQ). For example, 4-bromophenyl substitution enhances π-π stacking with EGFR-TK’s Phe723, while bulkier groups (e.g., 1,3,4-thiadiazol-2-yl) induce steric clashes, reducing potency .
  • Free Energy Calculations : Use MM-PBSA to compare binding affinities; ΔG values may vary by >2 kcal/mol due to minor structural differences .

Experimental Design Considerations

Q. How should researchers design in vitro assays to evaluate this compound’s mechanism of action?

  • Methodological Answer :

  • EGFR-TK Inhibition Assay : Use recombinant EGFR kinase domain (SignalChem) with ATP concentration (10 µM) and measure IC50 via ADP-Glo™ Kinase Assay .
  • Apoptosis Screening : Treat A-549 cells for 48 hours, then quantify caspase-3 activation via fluorometric assays. Compare to cisplatin (positive control) to validate efficacy .

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